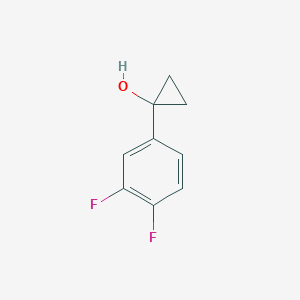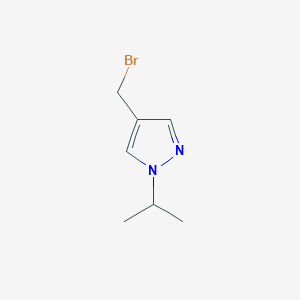
4-(Bromomethyl)-1-isopropyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a bromomethyl group and an isopropyl group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole typically involves the bromination of 4-methyl-1-(propan-2-yl)-1H-pyrazole. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
4-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their structure and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-1-(propan-2-yl)-1H-pyrazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(chloromethyl)-1-(propan-2-yl)-1H-pyrazole: Similar reactivity but with different halogen properties.
4-(hydroxymethyl)-1-(propan-2-yl)-1H-pyrazole: More reactive in oxidation reactions.
Uniqueness
4-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical reactions
Propiedades
Fórmula molecular |
C7H11BrN2 |
|---|---|
Peso molecular |
203.08 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C7H11BrN2/c1-6(2)10-5-7(3-8)4-9-10/h4-6H,3H2,1-2H3 |
Clave InChI |
DHOVADZPJIWNHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C=N1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


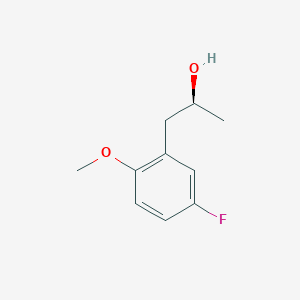
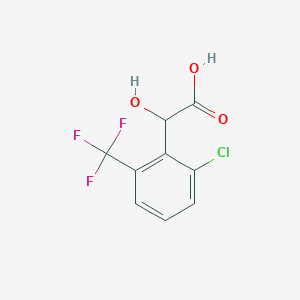
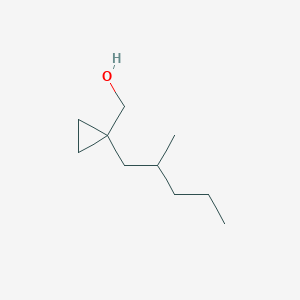


![{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine](/img/structure/B13603306.png)
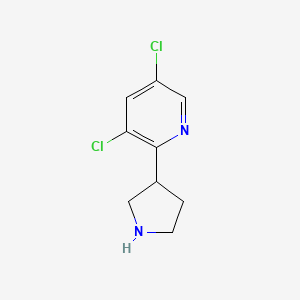
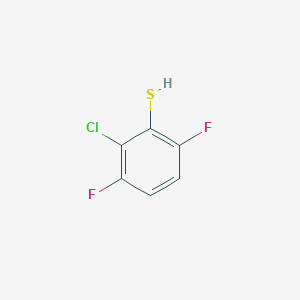

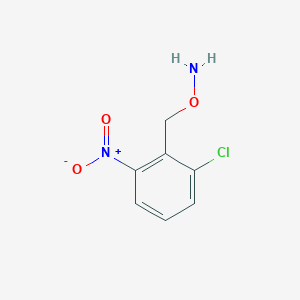
![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)


